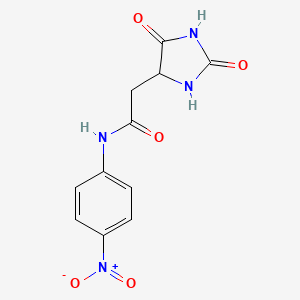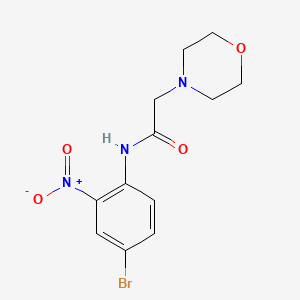![molecular formula C26H19ClFNO5 B4141735 2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141735.png)
2-(2-chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, including our compound of interest, involves efficient and practical synthetic procedures using multicomponent processes. These methods are designed to be compatible with a wide range of substituents, allowing for the practical synthesis of title compounds under mild conditions. The products can be easily isolated by crystallization without the need for chromatography, highlighting the synthetic accessibility of these compounds (Vydzhak et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as isomeric 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione, has been determined through X-ray crystallography, revealing significant differences in their conformations and interatomic distances. These analyses are crucial for understanding the 3D arrangement of atoms within the molecule and its implications on reactivity and properties (Li et al., 2005).
Chemical Reactions and Properties
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones undergo various chemical reactions, including efficient acylation processes. These reactions are facilitated by the presence of Lewis acids, yielding acylated products that demonstrate the reactive versatility of the core structure (Jones et al., 1990).
Physical Properties Analysis
Compounds within this family are characterized by their strong fluorescence and solubility in common organic solvents, such as toluene, chloroform, and dichloromethane. These physical properties are indicative of the compound's utility in applications requiring luminescent materials or specific solubility profiles (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones include their reactivity towards various chemical transformations, such as acylation, and their role as intermediates in the synthesis of more complex molecules. These properties are central to the compound's applicability in synthetic organic chemistry and material science (Gein et al., 2012).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFNO5/c1-2-33-21-11-14(7-9-19(21)30)23-22-24(31)17-12-16(28)8-10-20(17)34-25(22)26(32)29(23)13-15-5-3-4-6-18(15)27/h3-12,23,30H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACSBSIWJHBMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-amino-8'-ethyl-4',4',6'-trimethyl-2,2',4-trioxo-1,2,3,4-tetrahydro-4'H-spiro[pyrano[2,3-d]pyrimidine-5,1'-pyrrolo[3,2,1-ij]quinoline]-6-carbonitrile](/img/structure/B4141661.png)


![N-(3,5-dimethylphenyl)-N-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141684.png)
![4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4141686.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4141698.png)

![1-allyl-2-[1-(6-methoxy-2-naphthyl)ethyl]-1H-benzimidazole](/img/structure/B4141713.png)
![4'-(2-furylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4141744.png)

![2-{2-[(4-{[(2-methoxyphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4141748.png)
![N-(3-chloro-4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4141754.png)
![6-methyl-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4141757.png)